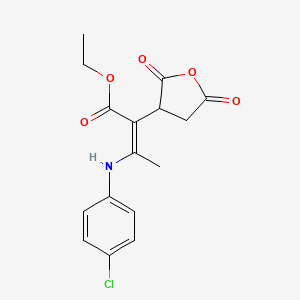
ETHYL 3-(4-CHLOROANILINE)-2-(2,5-DIOXOTETRAHYDROFURAN-3-YL)BUT-2-ENOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is a synthetic organic compound characterized by its unique molecular structure. This compound features a combination of an ethyl ester group, a chloroaniline moiety, and a dioxooxolane ring, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-CHLOROANILINE)-2-(2,5-DIOXOTETRAHYDROFURAN-3-YL)BUT-2-ENOATE typically involves a multi-step process:
Formation of the Dioxooxolane Ring: The initial step involves the preparation of the 2,5-dioxooxolane ring through a cyclization reaction of a suitable precursor.
Introduction of the Chloroaniline Group: The chloroaniline moiety is introduced via a nucleophilic substitution reaction, where 4-chloroaniline reacts with an appropriate intermediate.
Esterification: The final step involves the esterification of the compound with ethyl alcohol under acidic conditions to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chloroaniline group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 3-(4-CHLOROANILINE)-2-(2,5-DIOXOTETRAHYDROFURAN-3-YL)BUT-2-ENOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (Z)-3-(4-bromoanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate: Similar structure with a bromine atom instead of chlorine.
Ethyl (Z)-3-(4-fluoroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is unique due to the presence of the chloroaniline group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H16ClNO5 |
|---|---|
Poids moléculaire |
337.75 g/mol |
Nom IUPAC |
ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate |
InChI |
InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3/b14-9- |
Clé InChI |
SYASXUXWOKXKDP-ZROIWOOFSA-N |
SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
SMILES isomérique |
CCOC(=O)/C(=C(/C)\NC1=CC=C(C=C1)Cl)/C2CC(=O)OC2=O |
SMILES canonique |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















